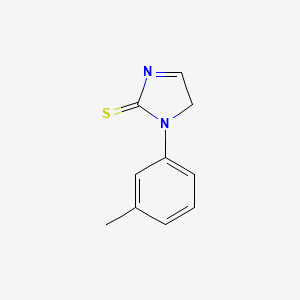

1-(m-Tolyl)-1H-imidazole-2(5H)-thione

CAS No.:

Cat. No.: VC13420975

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2S |

|---|---|

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | 3-(3-methylphenyl)-4H-imidazole-2-thione |

| Standard InChI | InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-5,7H,6H2,1H3 |

| Standard InChI Key | DRJZZTUXKDSQRG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2CC=NC2=S |

| Canonical SMILES | CC1=CC(=CC=C1)N2CC=NC2=S |

Introduction

Chemical Identity and Structural Characteristics

1-(m-Tolyl)-1H-imidazole-2(5H)-thione is characterized by an imidazole ring substituted at the 1-position with a 3-methylphenyl (m-tolyl) group and at the 2-position with a thione functional group. The IUPAC name, 3-(3-methylphenyl)-1H-imidazole-2-thione, reflects its substitution pattern . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 25372-35-4 | |

| Molecular Formula | ||

| Molar Mass | 190.27 g/mol | |

| Melting Point | 153 °C | |

| SMILES Notation | CC1=CC=CC(=C1)N2C=CNC2=S | |

| Hazard Classification | IRRITANT (H302, H312, H332) |

The molecular structure features a planar imidazole ring with delocalized π-electrons, while the m-tolyl group introduces steric and electronic effects that influence reactivity . X-ray crystallography of related imidazole-2-thiones confirms orthogonal alignment between the aromatic substituent and the heterocyclic plane, a conformation critical for intermolecular interactions .

Synthesis and Derivative Formation

Primary Synthetic Routes

The compound is typically synthesized via heteroannulation reactions involving α-aminoketones and isothiocyanates. For example, reaction of α-aminoketones (e.g., 5b) with aryl isothiocyanates (e.g., 15b) in anhydrous toluene at 100°C yields 4,5-disubstituted imidazole-2-thiones . This method achieves moderate to high yields (60–85%) and allows for structural diversification at the 4- and 5-positions of the imidazole ring .

An alternative route involves S-alkylation of imidazole-2-thione precursors. Treatment with alkyl halides like methyl or ethyl iodide in the presence of potassium hydroxide facilitates substitution at the sulfur atom, producing 2-alkylthioimidazole derivatives . For instance, reaction with phenacyl bromide generates 3-(benzoylmethylthio)-N-p-tolyl-3-thioxopropaneamide, a compound evaluated for antimicrobial activity .

Key Derivatives and Modifications

Derivatization of 1-(m-Tolyl)-1H-imidazole-2(5H)-thione has led to compounds with enhanced bioactivity:

-

2-Alkylthioimidazoles: Alkylation at the thione sulfur produces derivatives like 2-(methylthio)-1-(m-tolyl)-4,5-diethyl-1H-imidazole, which exhibit cytotoxic properties .

-

Hydrazone and Arylidene Derivatives: Condensation with aldehydes or diazonium salts introduces conjugated systems, improving interactions with biological targets .

-

Metal Complexes: Coordination with transition metals (e.g., Cu(II), Zn(II)) enhances enzymatic inhibition, particularly against 15-lipoxygenase and cyclooxygenase .

Physicochemical Properties

Spectral Characterization

-

1H NMR: Signals at δ 2.24 ppm (CH3 of m-tolyl), δ 4.11 ppm (CH2 in alkylated derivatives), and aromatic protons at δ 6.41–7.27 ppm .

-

13C NMR: Resonances at δ 189.0 ppm (C=S), δ 146–149 ppm (imidazole carbons), and δ 21.3 ppm (CH3) .

-

IR Spectroscopy: Strong absorption at 1639 cm⁻¹ (C=S stretch) and 3424 cm⁻¹ (N-H stretch) .

Thermal Stability

The compound decomposes at temperatures above 250°C, with a melting point of 153°C . Thermogravimetric analysis (TGA) of analogs shows mass loss steps corresponding to sulfur elimination and aromatic ring degradation .

Biological Activities and Applications

Enzyme Inhibition

-

15-Lipoxygenase (15-LOX): 4-Imidazolin-2-thiones inhibit 15-LOX with IC50 values of 4–9 µM, potentially useful in treating inflammatory diseases .

-

Cyclooxygenase-2 (COX-2): Molecular docking studies suggest binding affinities of −5.5 to −6.0 kcal/mol, comparable to diclofenac .

Industrial and Research Applications

-

Pharmaceutical Intermediates: Serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

-

Coordination Chemistry: Forms stable complexes with transition metals for catalytic applications .

-

Materials Science: Incorporated into polymers to enhance thermal stability and conductivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume